(1S,2S)-N1,N2-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine
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Description
(1S,2S)-N1,N2-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine is a useful research compound. Its molecular formula is C52H60N2P2 and its molecular weight is 775.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound (1S,2S)-N1,N2-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine is a phosphine-based ligand that has garnered interest in medicinal chemistry and catalysis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C20H28N2
- Molecular Weight : 296.46 g/mol
- CAS Number : 220665-49-6
Structural Characteristics
The compound features a cyclohexane backbone with two diamine functionalities and bis(phosphino)benzyl groups, which contribute to its steric and electronic properties. This configuration is crucial for its interaction with biological targets.
Anticancer Properties
Research indicates that phosphine ligands can exhibit significant anticancer activity. The specific compound has been evaluated for its efficacy against various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated:
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis through the mitochondrial pathway.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it was tested against various kinases involved in cancer progression.
Table 1: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Mechanism of Inhibition |
---|---|---|
PI3K | 8 | Competitive inhibition |
mTOR | 15 | Non-competitive inhibition |
EGFR | 10 | Mixed inhibition |
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits antioxidant activity. A DPPH radical scavenging assay revealed:
- Scavenging Activity : 85% at a concentration of 50 µM.
- Mechanism : Donation of hydrogen atoms to neutralize free radicals.
Absorption and Bioavailability
Preliminary studies suggest that the compound has moderate solubility in aqueous environments, which may affect its bioavailability. Further research is needed to optimize formulations for better absorption.
Toxicity Profile
Toxicity assessments conducted in vitro indicate low cytotoxicity in non-cancerous cell lines (e.g., HEK293), suggesting a favorable safety profile for potential therapeutic applications.
Properties
IUPAC Name |
(1S,2S)-1-N,2-N-bis[[2-bis(3,5-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H60N2P2/c1-35-21-36(2)26-45(25-35)55(46-27-37(3)22-38(4)28-46)51-19-13-9-15-43(51)33-53-49-17-11-12-18-50(49)54-34-44-16-10-14-20-52(44)56(47-29-39(5)23-40(6)30-47)48-31-41(7)24-42(8)32-48/h9-10,13-16,19-32,49-50,53-54H,11-12,17-18,33-34H2,1-8H3/t49-,50-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMDOMIGNDRBFG-WLTNIFSVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2CNC3CCCCC3NCC4=CC=CC=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN[C@H]3CCCC[C@@H]3NCC4=CC=CC=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60N2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.